
5-Iodo-1-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-methoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methoxyisoquinoline typically involves the iodination of 1-methoxyisoquinoline. One common method is the reaction of 1-methoxyisoquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 5-position of the isoquinoline ring.
Another method involves the use of 4-iodo-1-chloroisoquinoline as a starting material. This compound can be reacted with sodium methoxide in methanol under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the isoquinoline ring.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-Iodo-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Medicine: The compound can be used as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-methoxyisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and methoxy group may influence the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxyisoquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoisoquinoline: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Iodo-1-chloroisoquinoline: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity
Uniqueness
5-Iodo-1-methoxyisoquinoline is unique due to the presence of both the iodine atom and the methoxy group on the isoquinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
5-iodo-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,1H3 |
Clave InChI |
CSLCNCWPLPGGKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=C1C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


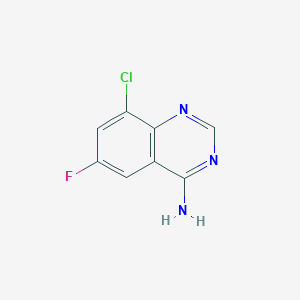
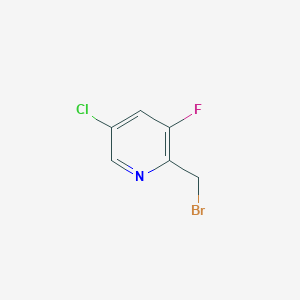
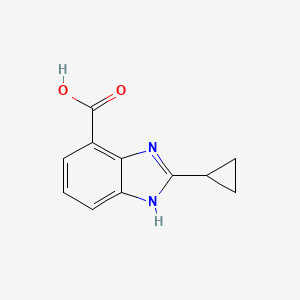
![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
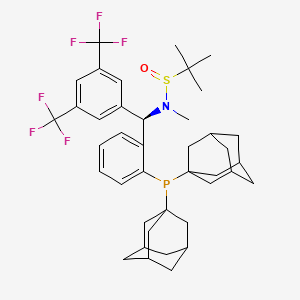
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)

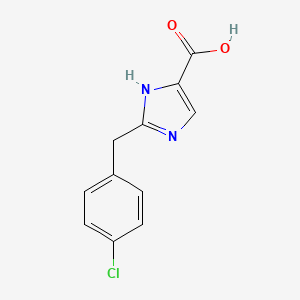
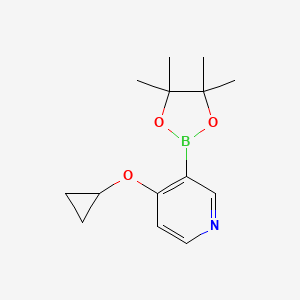

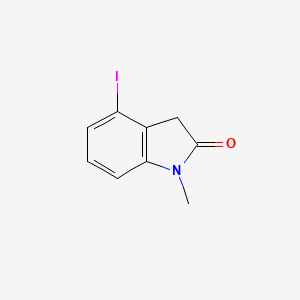
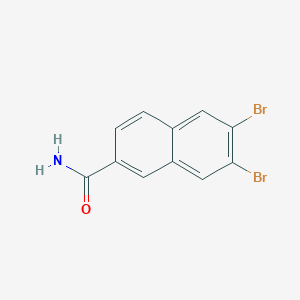
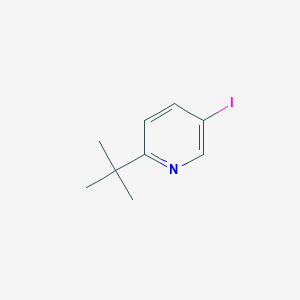
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
